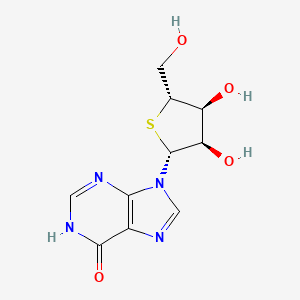

4'-Thioinosine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N4O4S |

|---|---|

Molecular Weight |

284.29 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

HJYJLNGDBFAKPJ-KQYNXXCUSA-N |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(S3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 4'-Thioinosine

Executive Summary

4'-Thioinosine (4'-thio-IMP, T-Ino) is a synthetic nucleoside analog characterized by the substitution of the furanose ring oxygen with a sulfur atom (4'-position) and a hypoxanthine base. Unlike its base-modified counterpart (6-thioinosine), 4'-thioinosine is primarily investigated as a metabolic intermediate of the antiviral/anticancer agent 4'-thioadenosine (T-Ado).

For drug development professionals, 4'-thioinosine represents a critical "metabolic sink." While Adenosine Deaminase (ADA) readily converts 4'-thioadenosine to 4'-thioinosine, the subsequent cleavage by Purine Nucleoside Phosphorylase (PNP) is significantly retarded or blocked due to the 4'-sulfur substitution. This resistance to phosphorolysis imparts unique pharmacokinetic stability, distinguishing 4'-thionucleosides from their natural 4'-oxo counterparts.[1]

Part 1: Chemical Architecture & Properties

Structural Definition

4'-Thioinosine is formally 9-(4-thio-β-D-ribofuranosyl)hypoxanthine .

-

Formula: C₁₀H₁₂N₄O₄S

-

Key Modification: The ribose ring oxygen (O4') is replaced by sulfur (S4').

-

Base: Hypoxanthine (6-oxopurine).

Conformational Bias (The "Northern" Effect)

The substitution of oxygen (electronegativity 3.5, van der Waals radius 1.52 Å) with sulfur (electronegativity 2.5, van der Waals radius 1.80 Å) alters the ring puckering significantly.

-

C3'-endo (Northern) Preference: 4'-Thionucleosides exhibit a strong preference for the North (C3'-endo) conformation. This mimics the structure of RNA (A-form) even in DNA-like contexts.

-

Nuclease Resistance: This conformational lock, combined with the steric bulk of sulfur, renders the glycosidic bond highly resistant to nucleases and phosphorylases.

Distinction from 6-Thioinosine

It is critical to distinguish 4'-thioinosine from 6-thioinosine (Mercaptopurine riboside).

-

4'-Thioinosine: Sulfur in the sugar ring.[2] (Focus of this guide: Metabolic stability).

-

6-Thioinosine: Sulfur on the base (C6 position). (Focus: Cytotoxicity/Antimetabolite).

Part 2: Metabolic Fate (The ADA/PNP Axis)

The pharmacological relevance of 4'-thioinosine is best understood through the metabolism of 4'-thioadenosine. In drug discovery, T-Ado is often the "drug," and T-Ino is the "metabolite."

Adenosine Deaminase (ADA) Susceptibility

ADA accepts 4'-thioadenosine as a substrate, deaminating it to 4'-thioinosine. The reaction rate is generally comparable to or slightly slower than natural adenosine, meaning T-Ado has a finite half-life in plasma before conversion to T-Ino.

Purine Nucleoside Phosphorylase (PNP) Resistance

This is the defining feature. Natural inosine is rapidly cleaved by PNP to hypoxanthine and ribose-1-phosphate. However, 4'-thioinosine is highly resistant to PNP cleavage .

-

Mechanism: The 4'-sulfur alters the electronic environment of the anomeric carbon (C1'), making it less susceptible to the oxocarbenium ion-like transition state required for phosphorolysis.

-

Outcome: T-Ino accumulates or is excreted intact, rather than breaking down to the base. This prevents the recycling of the base into the purine salvage pathway, altering the toxicity profile compared to natural nucleosides.

Visualization: Metabolic Pathway

The following diagram illustrates the divergent fates of Natural Inosine vs. 4'-Thioinosine.

Caption: Comparative metabolism showing the PNP blockade specific to 4'-Thioinosine.

Part 3: Synthesis Strategy (Pummerer Rearrangement)

The synthesis of 4'-thioinosine is non-trivial due to the need to introduce the sulfur atom into the ring. The Pummerer rearrangement is the standard authoritative method.

Synthesis Protocol Summary

-

Starting Material: D-Ribose or L-Lyxose derivatives.

-

Ring Opening & Sulfur Insertion: The ring is opened, and sulfur is introduced (often via displacement of a leaving group by thioacetate).

-

Oxidation: The sulfide is oxidized to a sulfoxide.

-

Pummerer Rearrangement: Treatment with acetic anhydride triggers the rearrangement, regenerating the glycosyl acetate with the sulfur in the ring.

-

Coupling: Vorbrüggen coupling with silylated hypoxanthine (or adenine followed by enzymatic deamination).

Visualization: Synthesis Workflow

Caption: The Pummerer rearrangement route for constructing the 4'-thioribose skeleton.

Part 4: Experimental Protocol: Enzymatic Stability Assay

Objective: To quantify the resistance of 4'-Thioinosine to Purine Nucleoside Phosphorylase (PNP) relative to natural Inosine. This is a standard assay in ADME profiling for thionucleosides.

Reagents & Equipment[3]

-

Enzyme: Bacterial or Mammalian PNP (e.g., E. coli PNP or Human Erythrocyte PNP).

-

Substrates: Inosine (Control), 4'-Thioinosine (Test Article).

-

Buffer: 50 mM Potassium Phosphate buffer, pH 7.4 (Phosphate is a co-substrate).

-

Detection: HPLC with UV detector (254 nm).

Step-by-Step Methodology

-

Preparation: Prepare a 10 mM stock solution of 4'-Thioinosine in DMSO. Dilute to 100 µM in Phosphate Buffer.

-

Initiation: Add PNP (0.1 units/mL final concentration) to the reaction mixture at 37°C.

-

Sampling:

-

Take aliquots (50 µL) at t = 0, 5, 15, 30, 60, and 120 minutes.

-

Quench immediately by adding 50 µL of ice-cold Methanol or 10% Perchloric Acid.

-

-

Analysis: Centrifuge quenched samples (10,000 x g, 5 min) to remove protein. Inject supernatant onto a C18 Reverse-Phase HPLC column.

-

Mobile Phase: 0% to 20% Methanol in 20 mM Ammonium Acetate.

-

-

Calculation:

-

Monitor the disappearance of the Nucleoside peak and the appearance of the Hypoxanthine base peak.

-

Calculate % Remaining vs. Time.[3]

-

Data Interpretation (Expected Results)

| Compound | t=0 min | t=30 min | t=120 min | Conclusion |

| Inosine | 100% | < 10% | 0% | Rapidly cleaved (High PNP liability) |

| 4'-Thioinosine | 100% | > 95% | > 90% | Resistant (Metabolically Stable) |

Part 5: Therapeutic Implications[4]

The "Metabolic Block" Strategy

The resistance of 4'-thioinosine to PNP is a strategic advantage in drug design.

-

Half-Life Extension: Because the catabolic pathway is blocked at the PNP step, the upstream metabolite (4'-thioadenosine) and its phosphorylated forms (4'-thio-ATP) may maintain therapeutic concentrations longer than natural analogs.

-

Toxicity: The lack of cleavage prevents the release of the free base. If the base itself is toxic (e.g., a modified purine), 4'-thio substitution can reduce toxicity by keeping the molecule intact until excretion.

Antiviral & Anticancer Potential

While 4'-thioinosine itself is often a metabolite, its precursors (4'-thionucleosides) have shown potent activity against:

-

HCV & Dengue: By inhibiting RNA-dependent RNA polymerases (RdRp).

-

Leukemia: Via inhibition of DNA methylation or incorporation into DNA, causing chain termination (due to the C3'-endo puckering distortion).

References

-

Secrist, J. A., et al. (1991). "Synthesis and biological activity of 4'-thio-D-arabinofuranosylpurine nucleosides." Journal of Medicinal Chemistry. Link

-

Dyson, M. R., et al. (1991). "The synthesis and antiviral activity of some 4'-thio-2'-deoxy-nucleoside analogues." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Parker, W. B., et al. (1998). "Metabolism and mechanism of action of 5-aza-4'-thio-2'-deoxycytidine." Nucleosides & Nucleotides. Link

-

Yoshimura, Y., et al. (1999). "A novel synthesis of 4'-thioribonucleosides: Pummerer rearrangement of sulfoxides." Journal of Organic Chemistry. Link

-

Stoeckler, J. D., et al. (1997). "Purine nucleoside phosphorylase.[3][4][5][6][7][8][9] 3. Reversal of purine base specificity by site-directed mutagenesis."[4] Biochemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thio-sugars. Part 1. 4-Thiotetrose derivatives via Pummerer rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Substrate spectra of nucleoside phosphorylases and their potential in the production of pharmaceutically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. InterPro [ebi.ac.uk]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 4'-Thioinosine Nucleoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic substitution of the furanose ring oxygen with a sulfur atom to create 4'-thionucleosides represents a cornerstone of modern medicinal chemistry.[1][2] This bioisosteric modification imparts unique structural and electronic properties, often leading to compounds with enhanced metabolic stability and potent biological activities.[1] 4'-Thioinosine, in particular, is a purine analog of significant interest due to the crucial role of inosine in various cellular processes. This guide provides a comprehensive technical overview of the predominant synthetic strategies for accessing 4'-thioinosine, focusing on the underlying chemical logic, detailed experimental considerations, and methods for achieving stereochemical control. We will dissect the multi-step synthesis of the key 4'-thioribose intermediate, explore the critical glycosylation reaction to couple the sugar and base, and detail the final conversion steps to yield the target nucleoside.

Introduction: The Significance of 4'-Thioinosine

Nucleoside analogs are a highly successful class of therapeutics, particularly in the fields of virology and oncology.[3][4][5][6] The modification of the core nucleoside structure can profoundly impact its biological activity, pharmacokinetic, and pharmacodynamic properties.[7] Replacing the oxygen at the 4'-position of the ribose ring with a sulfur atom creates a 4'-thionucleoside, a modification that has proven to be particularly fruitful.[2] This change alters the geometry and electronics of the sugar ring, which can affect how the nucleoside is recognized by viral or cellular enzymes. Furthermore, the resulting thioacetal linkage at the anomeric carbon (C1') is generally more resistant to enzymatic and chemical hydrolysis compared to the natural oxo-acetal, leading to increased metabolic stability.[7]

4'-Thioinosine is the sulfur analog of inosine, a nucleoside that is a precursor to adenosine and guanosine and plays a role in purine metabolism. Inosine is also recognized by cellular machinery in processes like RNA editing, where adenosine is converted to inosine by ADAR enzymes.[8][9][10][11] Consequently, 4'-thioinosine serves as a valuable chemical probe and a promising scaffold for developing novel therapeutic agents that can modulate these biological pathways.

The synthesis of 4'-thioinosine, however, is a non-trivial endeavor that requires a multi-step approach. The core challenge lies in the stereocontrolled construction of the 4'-thioribofuranose ring and its subsequent coupling to the hypoxanthine base.

Retrosynthetic Analysis and Core Synthetic Strategy

The most logical and widely adopted strategy for synthesizing 4'-thioinosine involves a convergent approach. The primary disconnection is made at the N-glycosidic bond, separating the molecule into two key synthons: a suitably protected 4'-thioribose derivative (the glycosyl donor) and a purine base, typically a precursor like 6-chloropurine or a protected adenine derivative.

A common and effective pathway involves synthesizing 4'-thioadenosine first, followed by its chemical or enzymatic deamination to 4'-thioinosine. This is often preferred because adenine is a better nucleophile than hypoxanthine in glycosylation reactions, and well-established methods exist for the adenosine-to-inosine conversion.

The overall synthetic workflow can be visualized as follows:

Caption: Overall Synthetic Workflow for 4'-Thioinosine.

Synthesis of the 4'-Thioribose Glycosyl Donor

The synthesis of the activated 4'-thioribose derivative is the most labor-intensive part of the process. A common route starts from a readily available sugar and involves the formation of the thiolactone followed by reduction and protection. A key method involves the Pummerer rearrangement.[12] This reaction allows for the stereoselective introduction of a leaving group at the anomeric (C1) position, creating an activated glycosyl donor.[12]

The Pummerer-type thioglycosylation involves the oxidation of a 1,4-anhydro-4-thioribitol derivative to a sulfoxide.[1] This sulfoxide, when treated with an activating agent like acetic anhydride, rearranges to form a reactive electrophilic intermediate at C1, which is then trapped by the nucleobase.[1][12]

The Crucial N-Glycosylation Step

With the activated 4'-thioribose donor in hand, the next critical step is coupling it with the purine base. The Vorbrüggen glycosylation is a powerful and widely used method for this transformation.[1]

Causality Behind the Method: The reaction's success hinges on activating the glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-4-thioribofuranose) with a Lewis acid, typically a silylated triflate such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This generates a transient, highly electrophilic oxocarbenium-like ion (or its sulfur equivalent). Simultaneously, the nucleobase (e.g., N6-benzoyladenine) is persilylated using an agent like N,O-Bis(trimethylsilyl)acetamide (BSA). This silylation serves two crucial purposes: it increases the nucleophilicity of the purine nitrogen (N9) and enhances its solubility in the anhydrous aprotic solvents (like acetonitrile or 1,2-dichloroethane) required for the reaction.

The silylated nucleobase then attacks the electrophilic anomeric carbon. The stereochemical outcome—the preferential formation of the biologically relevant β-anomer—is often directed by the neighboring group participation of the protecting group at the C2' position (e.g., a benzoyl group). This ensures the correct stereochemistry at the anomeric center.

Caption: Vorbrüggen Glycosylation Workflow.

Final Transformations: Deamination and Deprotection

Conversion of Adenine to Hypoxanthine

Once protected 4'-thioadenosine is successfully synthesized, the exocyclic amine at the C6 position of the adenine ring must be converted to a carbonyl group to yield the inosine scaffold. This is typically achieved through diazotization followed by hydrolysis. A common method involves treating the 4'-thioadenosine derivative with sodium nitrite (NaNO₂) in aqueous acetic acid. This generates a diazonium salt intermediate which is readily displaced by water to afford the desired hypoxanthine ring system.

Alternatively, enzymatic methods using adenosine deaminases can offer a milder and highly specific route for this conversion, avoiding harsh chemical conditions that might compromise other functional groups.[8]

Global Deprotection

The final step in the synthesis is the removal of all protecting groups from the sugar moiety (e.g., benzoyl groups) and the purine base if applicable. The choice of deprotection conditions is dictated by the nature of the protecting groups used. For acyl groups like benzoyl or acetyl, basic hydrolysis is the standard procedure. A solution of sodium methoxide (NaOMe) in methanol or ammonia in methanol (methanolic ammonia) at room temperature is typically effective. This reaction cleaves the ester linkages, liberating the free hydroxyl groups on the sugar ring to yield the final 4'-thioinosine product.

Self-Validating System: The progress of the deprotection must be meticulously monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete removal of all protecting groups. Incomplete deprotection can lead to a mixture of partially protected intermediates, complicating the final purification. The final product is then purified, typically by silica gel column chromatography or reverse-phase HPLC, and its identity and purity are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry).

Detailed Experimental Protocol (Representative)

This protocol is a synthesized representation based on established methodologies and should be adapted and optimized for specific laboratory conditions.

Step 1: Glycosylation (Formation of Protected 4'-Thioadenosine)

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N6-benzoyladenine (1.2 eq).

-

Add anhydrous 1,2-dichloroethane, followed by N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 eq).

-

Heat the suspension to reflux (approx. 80°C) until the solution becomes clear, indicating complete silylation of the base. Cool the mixture to 0°C.

-

In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-4-thioribofuranose (1.0 eq) in anhydrous 1,2-dichloroethane.

-

Add the sugar solution to the cooled silylated base solution via cannula.

-

Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Dilute with dichloromethane (DCM), separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the protected 4'-thioadenosine derivative.

Step 2: Deamination (Conversion to Protected 4'-Thioinosine)

-

Dissolve the protected 4'-thioadenosine derivative (1.0 eq) in a mixture of acetic acid and water (e.g., 9:1 v/v).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium nitrite (NaNO₂) (10 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

-

Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify by column chromatography to obtain the protected 4'-thioinosine.

Step 3: Deprotection (Formation of 4'-Thioinosine)

-

Dissolve the protected 4'-thioinosine (1.0 eq) in anhydrous methanol.

-

Add a freshly prepared solution of sodium methoxide in methanol (e.g., 0.5 M, 0.2 eq).

-

Stir the reaction at room temperature and monitor by TLC until all starting material is consumed (typically 4-6 hours).

-

Neutralize the reaction with an acidic resin (e.g., Dowex-50 H⁺) until the pH is ~7.

-

Filter the resin and wash with methanol. Concentrate the filtrate under reduced pressure.

-

Purify the resulting white solid by silica gel chromatography or recrystallization to afford pure 4'-thioinosine.

Data Summary

The following table summarizes representative data for the key steps in the synthesis. Actual yields will vary based on scale and optimization.

| Step | Key Reagents | Solvent | Typical Yield | Analytical Method |

| Glycosylation | TMSOTf, BSA | 1,2-DCE | 75-85% | TLC, ¹H NMR |

| Deamination | NaNO₂, Acetic Acid | Acetic Acid/H₂O | 60-70% | TLC, LC-MS |

| Deprotection | NaOMe | Methanol | 85-95% | HPLC, ¹H NMR, ¹³C NMR, HRMS |

Conclusion

The synthesis of 4'-thioinosine is a challenging yet rewarding process that provides access to a valuable class of nucleoside analogs. The key to a successful synthesis lies in the efficient construction of the 4'-thioribose ring and the stereoselective execution of the Vorbrüggen glycosylation. The subsequent conversion of the adenine precursor to the final inosine product provides a reliable route to the target molecule. The methodologies outlined in this guide, grounded in established chemical principles, provide a robust framework for researchers and drug development professionals to produce 4'-thioinosine for further biological evaluation and therapeutic development.[3][4][5][6]

References

-

Chemical synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues. ResearchGate. Available from: [Link]

-

A flexible and scalable synthesis of 4′-thionucleosides. RSC Publishing. Available from: [Link]

-

A flexible and scalable synthesis of 4′-thionucleosides. ResearchGate. Available from: [Link]

-

Progress on the Function and Application of Thymosin β4. PMC. Available from: [Link]

-

A flexible and scalable synthesis of 4′-thionucleosides. Chemical Science (RSC Publishing). Available from: [Link]

-

4-Thioribose Analogues of Adenosine Diphosphate Ribose (ADPr) Peptides. PubMed. Available from: [Link]

-

Design and Synthesis of Cyclic ADP-4-Thioribose as a Stable Equivalent of Cyclic ADP-Ribose, a Calcium Ion-Mobilizing Second Messenger. PMC - NIH. Available from: [Link]

-

Biological activities of thymosin beta4 defined by active sites in short peptide sequences. PubMed. Available from: [Link]

-

Synthesis and Properties of 4′-ThioLNA/BNA. Organic Letters - ACS Publications. Available from: [Link]

-

Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

4-Thioribose Analogues of Adenosine Diphosphate Ribose (ADPr) Peptides. Organic Letters - ACS Publications. Available from: [Link]

-

A flexible and scalable synthesis of 4′-thionucleosides. PMC - NIH. Available from: [Link]

-

Adenosine-to-inosine RNA editing. PMC. Available from: [Link]

-

(PDF) Enzymatic synthesis of organoselenium compounds via C‒Se bond formation mediated by sulfur carrier proteins. ResearchGate. Available from: [Link]

-

Rewriting the transcriptome: adenosine-to-inosine RNA editing by ADARs. PMC. Available from: [Link]

-

The Catalytic Mechanism of Key Enzymes Involved in the Synthesis of Ergothioneine in Lentinula edodes. MDPI. Available from: [Link]

-

Formation and detection of inosine in RNA. a) A‐to‐I editing is... ResearchGate. Available from: [Link]

-

Enzymatic synthesis of tea theaflavin derivatives and their anti-inflammatory and cytotoxic activities. The Research Group of Distinguished Professor Ruth E. Stark. Available from: [Link]

-

4-Thioribose Analogues of Adenosine Diphosphate Ribose (ADPr) Peptides. Scholarly Publications Leiden University. Available from: [Link]

-

Ribose conversion with amino ester through N-glycosylation, Amadori... ResearchGate. Available from: [Link]

-

Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors. NIH. Available from: [Link]

-

Recent Advances in Adenosine-to-Inosine RNA Editing in Cancer. PubMed. Available from: [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Available from: [Link]

-

Design, Synthesis, and Binding Affinity of Homologated 4′-Thioadenosine Derivatives at the human A3 Adenosine receptor. PMC - NIH. Available from: [Link]

-

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) is Not a Selective Inhibitor of Equilibrative Nucleoside Transporters but Also Blocks Efflux Activity of Breast Cancer Resistance Protein. ResearchGate. Available from: [Link]

-

Simple enzymatic procedure for l‐carnosine synthesis: whole‐cell biocatalysis and efficient biocatalyst recycling. NIH. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A flexible and scalable synthesis of 4′-thionucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05679E [pubs.rsc.org]

- 8. Adenosine-to-inosine RNA editing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rewriting the transcriptome: adenosine-to-inosine RNA editing by ADARs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Adenosine-to-Inosine RNA Editing in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Cyclic ADP-4-Thioribose as a Stable Equivalent of Cyclic ADP-Ribose, a Calcium Ion-Mobilizing Second Messenger - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Chemistry and Biology of 4'-Thioinosine

Executive Summary

4'-Thioinosine (4'-SI) represents a critical scaffold in the study of modified nucleic acids. It is a nucleoside analogue where the furanose ring oxygen is replaced by a sulfur atom.[1][2][3] Unlike base-modified analogues (e.g., 6-thioinosine), the modification in 4'-SI alters the sugar-phosphate backbone dynamics.

This substitution forces the sugar ring into a predominant C3'-endo ("North") conformation , mimicking the structure of RNA even in the absence of a 2'-OH group.[4] Consequently, 4'-thioinosine and its oligomeric derivatives exhibit exceptional resistance to nucleases and high affinity for RNA targets, making them invaluable tools in the development of RNA interference (RNAi) therapeutics and aptamers.

This guide details the definitive synthetic route (the Matsuda Pummerer Rearrangement), the structural rationale for its biological stability, and its metabolic processing by Adenosine Deaminase (ADA).

Part 1: The Chemical Rationale (Structural Dynamics)

To understand the utility of 4'-thioinosine, one must first understand the "Sugar Pucker" effect.

In natural RNA, the ribose ring adopts a C3'-endo conformation (North).[4] In DNA, the deoxyribose prefers C2'-endo (South).[4][5] This difference dictates the A-form vs. B-form helix structure.[4]

When the 4'-oxygen is replaced by sulfur:

-

Bond Length: The C-S bond (approx. 1.8 Å) is significantly longer than the C-O bond (1.4 Å).

-

Steric Bulk: The larger sulfur atom creates steric repulsion with the nucleobase.

-

Result: To relieve this strain, the sugar ring twists into the C3'-endo conformation.

Implication: 4'-Thioinosine acts as a "structural lock," forcing oligonucleotides into an RNA-like A-form geometry. This increases thermodynamic stability (

Visualization: The Conformational Lock

The following diagram illustrates the structural shift induced by the 4'-sulfur substitution.

Caption: Comparison of sugar puckering modes. The 4'-sulfur atom locks the furanose ring into the C3'-endo (North) conformation, conferring nuclease resistance.

Part 2: Synthesis of 4'-Thioinosine

The Matsuda Route (Pummerer Rearrangement)

Early attempts to synthesize 4'-thionucleosides (1960s-70s) suffered from low yields and difficult stereochemical control. The field was revolutionized by Akira Matsuda and colleagues (Hokkaido University), who developed a route using the Pummerer rearrangement to introduce the nucleobase at the anomeric center.

Critical Precursor Note

The synthesis does not target Inosine directly in the coupling step. Instead, 6-chloropurine is used as the base.[2] The resulting 6-chloropurine-4'-thioriboside is then chemically or enzymatically converted to 4'-thioinosine.

Protocol: Step-by-Step

Phase 1: Preparation of the Thiosugar Skeleton

-

Starting Material: D-Ribose.

-

Ring Opening/Closing: Benzylation of hydroxyl groups followed by ring closure with Sodium Sulfide (

) to form 1,4-anhydro-4-thio-D-ribitol . -

Oxidation: The sulfur is oxidized to a sulfoxide using Sodium Periodate (

). Why? The sulfoxide is the necessary substrate for the Pummerer rearrangement.

Phase 2: The Pummerer Coupling (The Key Step)

-

Reagents: Silylated 6-chloropurine, TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

-

Mechanism: The Pummerer rearrangement generates a thionium ion intermediate at the anomeric position (C1), which is then attacked by the silylated base.

-

Stereochemistry: This method favors the

-anomer due to neighboring group participation if a 2'-acyl group is present, or through thermodynamic control.

Phase 3: Functionalization to Inosine

-

Intermediate: 6-Chloro-9-(4'-thio-D-ribofuranosyl)purine.

-

Conversion:

-

Method A (Chemical): Treatment with mercaptoethanol and sodium methoxide (NaOMe) followed by hydrolysis.

-

Method B (Enzymatic): Conversion to 4'-thioadenosine (using ammonia) followed by deamination using Adenosine Deaminase (ADA) .

-

Experimental Workflow Diagram

Caption: The Matsuda synthetic route utilizing the Pummerer rearrangement to overcome the steric hindrance of the sulfur atom during glycosylation.

Part 3: Physicochemical & Biological Properties

Nuclease Resistance

4'-Thioinosine-containing oligonucleotides exhibit extreme stability in serum.

-

Mechanism: Nucleases (like Snake Venom Phosphodiesterase) rely on specific geometric alignment of the phosphate backbone. The C3'-endo pucker of the 4'-thiosugar distorts this alignment, rendering the bond "invisible" or inaccessible to the enzyme.

Metabolic Pathway (The ADA Interaction)

A critical consideration for drug development is that 4'-thionucleosides are recognized by metabolic enzymes.

-

Adenosine Deaminase (ADA): This enzyme rapidly deaminates 4'-thioadenosine to 4'-thioinosine .

-

Significance: If 4'-thioadenosine is administered as a drug, 4'-thioinosine is the primary metabolite. This makes 4'-thioinosine a key marker for pharmacokinetic studies of purine thionucleosides.

Data Summary Table

| Property | Natural Inosine | 4'-Thioinosine | Implication |

| Ring Atom | Oxygen | Sulfur | Altered electronics/sterics |

| Sugar Pucker | C2'-endo / C3'-endo (Dynamic) | C3'-endo (Locked) | RNA mimicry; High affinity |

| Serum Half-life | Minutes | Hours | Enhanced bioavailability |

| Hybridization ( | Standard | Increased (+1-2°C/mod) | Stronger target binding |

| ADA Substrate? | Yes | Yes (via Adenosine) | Metabolic clearance path |

Part 4: Therapeutic Applications

RNA Interference (siRNA)

4'-Thioinosine is used in the "passenger strand" of siRNAs.

-

Role: It prevents the passenger strand from being degraded too quickly before loading into the RISC complex.

-

Benefit: Unlike 2'-O-methyl modifications, 4'-thio modifications do not compromise the silencing activity of the siRNA while providing superior nuclease resistance.

Aptamers (Thio-SELEX)

High-affinity aptamers containing 4'-thioinosine (and other thionucleosides) have been selected against targets like Thrombin. The rigid structure reduces the entropic penalty of binding, leading to tighter

References

-

Secrist, J. A., et al. (1991). "Synthesis and biological activity of 4'-thio-D-arabinofuranosylpurine nucleosides." Journal of Medicinal Chemistry. Link

- Matsuda, A., et al. (1996). "Radical-mediated synthesis of 4'-thionucleosides." Journal of the American Chemical Society.

-

Minakawa, N., & Matsuda, A. (2014). "Practical Synthesis of 4'-Thioribonucleosides Starting from D-Ribose." Current Protocols in Nucleic Acid Chemistry. Link

-

Dande, P., et al. (2005). "Improving RNA interference in mammalian cells by 4'-thio-modified small interfering RNAs (siRNAs)." Nucleic Acids Research. Link

-

Yoshimura, Y., et al. (1997).[6] "Synthesis of 2'-deoxy-2'-fluoro-4'-thioarabinonucleosides Using the Pummerer Rearrangement." Nucleic Acids Symposium Series. Link

Sources

- 1. A flexible and scalable synthesis of 4′-thionucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. glenresearch.com [glenresearch.com]

- 5. The occurence of the syn-C3' endo conformation and the distorted backbone conformations for C4'-C5' and P-O5' in oligo and polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2'-deoxy-2'-fluoro-4'-thioarabinonucleosides using the Pummerer rearrangement and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

4'-Thioinosine: Metabolic Stability and Therapeutic Versatility

The following technical guide details the therapeutic landscape, chemical behavior, and experimental protocols for 4'-Thioinosine , a nucleoside analogue distinguished by the substitution of the furanose ring oxygen with sulfur.

A Technical Guide for Drug Development & Chemical Biology

Executive Summary

4'-Thioinosine (4'-thio-IMP precursor) represents a critical scaffold in the development of metabolically stable nucleoside analogues. Unlike its natural counterpart inosine, which is rapidly degraded by Purine Nucleoside Phosphorylase (PNP), 4'-Thioinosine exhibits remarkable resistance to phosphorolytic cleavage. This resistance allows it to function as a prolonged-acting metabolite, a stable building block for oligonucleotide therapeutics (siRNA/aptamers), and a precursor to cytotoxic nucleotides (4'-thio-GTP).

Distinction Note: This guide focuses on 4'-Thioinosine (sulfur in the ribose ring). It is distinct from 6-Thioinosine (base modification, metabolite of 6-mercaptopurine) and NBMPR (S-(4-nitrobenzyl)-6-thioinosine, an ENT1 transporter inhibitor).

Chemical & Pharmacological Profile

Structural Biochemistry

The substitution of the 4'-oxygen with sulfur (C4'-S-C1') alters the sugar pucker preference. 4'-Thionucleosides predominantly adopt the C3'-endo (North) conformation, mimicking RNA-like structures. This conformation enhances binding affinity to RNA targets and confers resistance to nucleases.

Metabolic Pathway & Mechanism of Action

4'-Thioinosine is not merely an inert byproduct; it is a central node in the bioactivation of 4'-thionucleosides.

-

Formation: It is primarily formed via the deamination of 4'-Thioadenosine by Adenosine Deaminase (ADA). Unlike natural adenosine, which is rapidly cleared, the 4'-thio modification slows this kinetics but does not abolish it.

-

PNP Resistance: Natural inosine is cleaved by PNP to hypoxanthine and Ribose-1-Phosphate. 4'-Thioinosine is resistant to mammalian PNP , leading to intracellular accumulation.

-

Bioactivation (The "Lethal Synthesis"):

-

Step 1: Phosphorylation by cytosolic 5'-nucleotidases or specific kinases to 4'-Thio-IMP .

-

Step 2: Conversion to 4'-Thio-XMP by IMP Dehydrogenase (IMPDH).

-

Step 3: Amination to 4'-Thio-GMP , which is then phosphorylated to the triphosphate (4'-Thio-GTP).

-

Effect: 4'-Thio-GTP is incorporated into DNA/RNA, causing chain termination or inhibiting polymerases (e.g., in HSV, CMV, or cancer cells).

-

Figure 1: Metabolic fate of 4'-Thioinosine.[1][2] Note the blockade of PNP-mediated degradation, forcing flux toward nucleotide synthesis.

Therapeutic Applications

Antiviral & Anticancer Agents[3][4][5]

-

Mechanism: The triphosphate metabolite (4'-Thio-GTP) acts as a competitive inhibitor of viral DNA polymerases (e.g., HSV-1, HCMV) and human polymerases in rapidly dividing cancer cells.

-

Advantages: The 4'-thio modification prevents rapid catabolism, maintaining higher intracellular concentrations of the active triphosphate compared to 4'-oxo analogues.

-

Key Data: Studies indicate 4'-thionucleosides show potent activity against Gemcitabine-resistant tumor lines due to altered kinase recognition.

Oligonucleotide Therapeutics (siRNA/Aptamers)

4'-Thioinosine can be incorporated into RNA oligonucleotides (4'-thio-RNA).

-

Nuclease Resistance: The sulfur atom protects the phosphodiester backbone from endonuclease attack.

-

Thermal Stability: Incorporation of 4'-thioinosine into RNA duplexes increases

(melting temperature), enhancing the stability of siRNA constructs in vivo. -

Application: Used as a "universal base" or stabilizing modification in the loop regions of aptamers to extend serum half-life.

Experimental Protocols

Chemo-Enzymatic Synthesis of 4'-Thioinosine

Rationale: Chemical synthesis of 4'-thionucleosides is multi-step and low-yielding. An enzymatic transglycosylation using thermostable Nucleoside Phosphorylases (NPs) is more efficient.

Reagents:

-

Donor: 4'-Thiouridine (10 mM)

-

Acceptor: Hypoxanthine (20 mM)

-

Enzyme: Thermostable Pyrimidine NP (PyNP) and Purine NP (PNP) (e.g., from Thermus thermophilus).

-

Buffer: 50 mM HEPES, pH 7.5, containing 1 mM phosphate (catalytic).

Protocol:

-

Dissolution: Dissolve 4'-Thiouridine and Hypoxanthine in warm buffer.

-

Initiation: Add PyNP (0.5 U/mL) and PNP (0.5 U/mL).

-

Incubation: Incubate at 60°C for 24–48 hours. (High temperature drives the equilibrium and solubility).

-

Monitoring: Analyze aliquots via HPLC (C18 column, 0-20% MeOH gradient). 4'-Thioinosine elutes later than Hypoxanthine.

-

Purification: Filter enzyme, concentrate supernatant, and purify via preparative HPLC.

PNP Stability Assay (Validation of Resistance)

Rationale: To confirm the metabolic stability of the synthesized 4'-Thioinosine compared to Inosine.

Materials:

-

Recombinant Human PNP (hPNP).

-

Substrates: Inosine (Control), 4'-Thioinosine (Test).

-

Detection: UV Spectrophotometer (293 nm for Uric acid formation if coupled with Xanthine Oxidase, or direct HPLC).

Step-by-Step:

-

Prepare Reaction Mix: 50 mM Potassium Phosphate buffer (pH 7.4), 100 µM Substrate.

-

Add Enzyme: Initiate with 0.01 U hPNP.

-

Kinetic Read: Measure absorbance decrease at 248 nm (cleavage of inosine glycosidic bond) or analyze time-points (0, 15, 30, 60 min) via HPLC.

-

Data Analysis:

In Vitro Cytotoxicity Assay

Cell Lines: CCRF-CEM (Leukemia), HepG2 (Liver). Protocol:

-

Seed cells (5,000/well) in 96-well plates.

-

Add 4'-Thioinosine (serial dilutions: 0.1 µM – 100 µM).

-

Incubate for 72 hours.

-

Add MTT or CellTiter-Glo reagent.

-

Result Interpretation: High

(>50 µM) indicates the compound is non-toxic unless activated to the nucleotide level. Compare with 4'-Thioadenosine (often cytotoxic).

Visualizing the Synthesis Workflow

Figure 2: Chemo-enzymatic synthesis of 4'-Thioinosine via dual-phosphorylase transglycosylation.

Challenges & Future Directions

-

Synthesis Scalability: While enzymatic methods are improving, large-scale chemical synthesis of the 4'-thioribose sugar remains expensive due to the need for stereoselective Pummerer rearrangements.

-

Selectivity: The "lethal synthesis" pathway relies on kinases. If 4'-Thioinosine accumulates too much without conversion, it may competitively inhibit other purine salvage enzymes, leading to off-target immunosuppression (similar to ADA deficiency phenotypes).

-

Delivery: For oligonucleotide applications, the lipophilicity of the sulfur atom aids membrane permeability, but efficient delivery vehicles (LNPs) are still required for in vivo efficacy.

References

-

Secrist, J. A., et al. (2003). Structure-Activity Relationships of 4'-Thionucleosides as Antiviral Agents. Journal of Medicinal Chemistry.

-

Kumamoto, H., et al. (2024).[1] Biocatalytic Nucleobase Diversification of 4'-Thionucleosides and Application of Derived 5-Ethynyl-4'-thiouridine. Angewandte Chemie International Edition.[1] [1]

-

Parker, W. B., et al. (2000). Metabolism and Mechanism of Action of 4'-Thio-DADF and Related 4'-Thionucleosides. Nucleosides, Nucleotides & Nucleic Acids.[1][5][6][7][8][9][10]

-

Hoshika, S., et al. (2004). Synthesis and Physical Properties of 4'-ThioRNA: A New Class of RNA Analogues. ChemBioChem.

-

Dyson, M. R., et al. (1999). Resistance of 4'-Thioadenosine to Phosphorolytic Cleavage by Purine Nucleoside Phosphorylase.[3] Bioorganic & Medicinal Chemistry Letters.[11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Purine nucleoside phosphorylase. Structure-activity relationships for substrate and inhibitor properties of N-1-, N-7-, and C-8-substituted analogues; differentiation of mammalian and bacterial enzymes with N-1-methylinosine and guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Autoimmune Dysregulation and Purine Metabolism in Adenosine Deaminase Deficiency [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ClinPGx [clinpgx.org]

- 11. JCI Insight - Purine nucleoside phosphorylase inhibition is an effective approach for the treatment of chemical hemorrhagic cystitis [insight.jci.org]

4'-Thioinosine: Physicochemical Properties and Strategic Implications in Drug Design

An In-depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of sulfur into nucleoside scaffolds represents a cornerstone of modern medicinal chemistry, yielding analogues with enhanced metabolic stability and unique biological activities. 4'-Thioinosine, an isostere of the natural nucleoside inosine where the ribofuranose ring oxygen is replaced by sulfur, is a promising candidate for antiviral and anticancer drug development. This guide provides an in-depth analysis of the core physicochemical properties of 4'-thioinosine, offering a scientific rationale for its advantages in drug design. We will explore its structural features, postulated lipophilicity, solubility, ionization, and stability, and discuss how these parameters collectively influence its pharmacokinetic and pharmacodynamic profile. This document serves as a technical resource for researchers, providing both foundational knowledge and detailed experimental protocols to enable the rational design and development of next-generation 4'-thionucleoside therapeutics.

Introduction: The Strategic Value of the 4'-Thio Modification

Nucleoside analogues are a clinically successful class of drugs, primarily in antiviral and oncology indications. Their efficacy hinges on their ability to mimic natural nucleosides, thereby hijacking cellular machinery to inhibit DNA or RNA synthesis or modulate key signaling pathways. However, the therapeutic potential of many nucleoside candidates is often limited by poor metabolic stability, particularly the cleavage of the glycosidic bond by enzymes like nucleoside phosphorylases.

The replacement of the furanose ring oxygen with a sulfur atom—creating a 4'-thionucleoside—is a powerful bioisosteric strategy to overcome this limitation.[1] The 4'-thio modification imparts several key advantages:

-

Increased Metabolic Stability: The C-S-C bond in the thiofuranose ring is more resistant to enzymatic cleavage than the corresponding C-O-C bond in natural nucleosides.

-

Altered Sugar Pucker: The larger atomic radius and different bond angles of sulfur compared to oxygen alter the conformational equilibrium of the sugar ring, which can significantly impact how the nucleoside is recognized by polymerases, kinases, or transporters.

-

Modulated Lipophilicity: Sulfur is less electronegative than oxygen, leading to a predictable increase in lipophilicity, which can enhance membrane permeability.

Inosine itself plays a crucial role in purine metabolism. Consequently, its 4'-thio analogue, 4'-thioinosine, is of significant interest for its potential to interfere with these pathways, making it a compelling scaffold for drug design.[2] This guide will dissect the physicochemical properties that underpin its therapeutic potential.

Diagram 1: Structural Comparison

Caption: Structures of Inosine, 4'-Thioinosine, and its structural isomer 6-Thioinosine.

Core Physicochemical Properties of 4'-Thioinosine

A molecule's journey from administration to its site of action is governed by its physicochemical properties.[3][4] Understanding these characteristics is paramount for predicting a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. While extensive experimental data for 4'-thioinosine is not centrally published, we can postulate its properties based on established chemical principles and provide robust protocols for their empirical determination.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

-

Scientific Rationale & Postulate: Sulfur is larger and less electronegative than oxygen. The replacement of the highly polar C-O-C ether linkage in the ribose ring with a less polar C-S-C thioether linkage is expected to decrease the molecule's overall polarity and increase its lipophilicity. Therefore, it is postulated that 4'-thioinosine will have a higher LogP value than inosine. This enhanced lipophilicity may improve passive diffusion across cell membranes, a crucial step for intracellular action.

-

Drug Design Implication: An optimal LogP (typically between 1 and 3 for oral drugs) is essential. While increased lipophilicity can improve absorption, excessively high values can lead to poor aqueous solubility, increased plasma protein binding, and non-specific toxicity. The LogP of 4'-thioinosine must be carefully balanced.

Aqueous Solubility

Solubility is the maximum concentration of a substance that can be dissolved in a solvent. For drug candidates, aqueous solubility is a prerequisite for absorption and distribution in the bloodstream.

-

Scientific Rationale & Postulate: There is an inverse relationship between lipophilicity and aqueous solubility. Given the postulated increase in LogP, it is expected that 4'-thioinosine will exhibit lower aqueous solubility compared to inosine. The disruption of the hydrogen-bonding network with water by the less polar thioether will reduce its solvation.

-

Drug Design Implication: Poor solubility is a major hurdle in drug development. If 4'-thioinosine's solubility is found to be limiting, formulation strategies such as the use of co-solvents, cyclodextrins, or the development of a more soluble prodrug (e.g., a phosphate derivative) may be necessary.[5]

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. The charge of a drug candidate profoundly affects its solubility, permeability, and target binding.

-

Scientific Rationale & Postulate: The primary ionizable sites on 4'-thioinosine are on the hypoxanthine base. The N1 proton is acidic (pKa ~8.9), and the N7 position is basic (pKa ~1.2). The 4'-thio modification is electronically distant from the purine ring system. Therefore, it is postulated that the pKa values of 4'-thioinosine will be very similar to those of natural inosine. The molecule will be predominantly neutral at physiological pH (7.4), which is favorable for passive membrane diffusion.

Chemical and Metabolic Stability

Stability determines a drug's shelf-life and its persistence in the body. Key aspects include stability against hydrolysis and enzymatic degradation.

-

Scientific Rationale & Postulate:

-

Glycosidic Bond Stability: The C1'-S4' bond in 4'-thioinosine is expected to be more resistant to enzymatic cleavage by purine nucleoside phosphorylase (PNP) than the C1'-O4' bond in inosine. This is a primary driver for the development of thionucleosides and is anticipated to increase the biological half-life of 4'-thioinosine.

-

Hydrolytic Stability: Nucleosides can be susceptible to hydrolysis, particularly under acidic conditions which can cleave the glycosidic bond. The stability of 4'-thioinosine across a pH range must be determined empirically.[6]

-

Table 1: Summary of Postulated Physicochemical Properties

| Property | Parameter | Postulated Value/Trend (vs. Inosine) | Implication for Drug Design |

| Lipophilicity | LogP | Higher | Potentially improved membrane permeability; risk of lower solubility. |

| Solubility | Aqueous Solubility | Lower | May require formulation strategies to ensure adequate bioavailability. |

| Ionization | pKa (N1-H) | ~8.9 (Similar) | Predominantly neutral at physiological pH, favoring absorption. |

| Stability | Glycosidic Bond | More Stable | Increased resistance to enzymatic degradation, longer half-life. |

| Molecular Size | Mol. Weight | 284.29 g/mol | Within "Rule of 5" guidelines for drug-likeness.[2] |

Experimental Protocols for Property Determination

To move from postulation to empirical data, standardized experiments are essential. The following section details validated, step-by-step protocols for characterizing the core physicochemical properties of 4'-thioinosine.

Workflow for Physicochemical Characterization

Diagram 2: Experimental Workflow

Caption: A logical workflow for the experimental characterization of 4'-thioinosine.

Protocol: pKa Determination by UV-Vis Spectrophotometry

This method leverages the fact that the UV absorbance spectrum of the hypoxanthine chromophore changes as it ionizes.

-

Causality: The protonation state of the purine ring alters its electronic structure, leading to a measurable shift in the wavelength of maximum absorbance (λmax). By measuring this shift across a range of pH values, one can determine the pKa.[7]

-

Methodology:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of 4'-thioinosine in methanol or DMSO.

-

Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 11 in 0.5 pH unit increments.

-

Sample Preparation: Dilute the stock solution into each buffer to a final concentration of 50 µM. Ensure the organic solvent concentration is less than 1% to avoid affecting the pH.

-

Spectroscopic Measurement: For each sample, scan the UV spectrum from 220 nm to 320 nm using a spectrophotometer. Use the corresponding buffer as a blank.

-

Data Analysis: Plot absorbance at a chosen wavelength (where the change is maximal) against pH. Fit the data to the Henderson-Hasselbalch equation to calculate the pKa value.

-

Protocol: LogP Determination by HPLC

This method correlates the retention time of a compound on a reverse-phase HPLC column with its lipophilicity. It is faster and requires less material than the traditional shake-flask method.

-

Causality: In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18). More lipophilic compounds will interact more strongly with the stationary phase and thus have a longer retention time.

-

Methodology:

-

Calibration: Prepare a series of standards with known LogP values (e.g., uracil, toluene, naphthalene).

-

Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of methanol or acetonitrile and water.

-

Chromatography:

-

Inject the 4'-thioinosine sample and the calibration standards onto a C18 column.

-

Record the retention time (t_R) for each compound.

-

Determine the column dead time (t_0) using a non-retained marker like uracil.

-

-

Calculation:

-

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

Plot the known LogP values of the standards against their calculated log(k) values.

-

Generate a linear regression curve.

-

Interpolate the LogP of 4'-thioinosine from its log(k) value using the calibration curve.

-

-

Protocol: Aqueous Solubility by Saturation Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.

-

Causality: An excess of the compound is equilibrated in a buffer, and the concentration of the dissolved compound in the supernatant is measured to determine the saturation point.[8]

-

Methodology:

-

Sample Preparation: Add an excess amount of solid 4'-thioinosine (e.g., 2 mg) to a vial containing 1 mL of phosphate-buffered saline (PBS, pH 7.4).

-

Equilibration: Agitate the vials on a shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with mobile phase and quantify the concentration of 4'-thioinosine using a pre-validated HPLC-UV method against a calibration curve.

-

Conclusion and Future Directions

4'-Thioinosine presents a compelling profile for a drug candidate. Its core structure promises enhanced metabolic stability, a key advantage over traditional nucleoside analogues. The postulated increase in lipophilicity may improve cell penetration, although this must be carefully balanced with maintaining adequate aqueous solubility. The protocols outlined in this guide provide a clear path to empirically validate these properties and build a comprehensive ADME profile.

Future work should focus on synthesizing 4'-thioinosine and its prodrugs, followed by the rigorous experimental determination of the properties discussed herein.[9][10] This data will be invaluable for constructing quantitative structure-activity relationship (QSAR) models to guide the design of next-generation 4'-thionucleosides with optimized potency, selectivity, and drug-like properties.

References

-

Synthesis and biological activity of certain 4'-thio-D-arabinofuranosylpurine nucleosides. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

Biological activities of thymosin beta4 defined by active sites in short peptide sequences. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

6-Thioinosine | C10H12N4O4S | CID 676166. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. (2021, February 8). PLOS One. Retrieved February 7, 2026, from [Link]

-

Physicochemical properties. (n.d.). Fiveable. Retrieved February 7, 2026, from [Link]

-

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) is Not a Selective Inhibitor of Equilibrative Nucleoside Transporters but Also Blocks Efflux Activity of Breast Cancer Resistance Protein. (2020, February 21). PubMed. Retrieved February 7, 2026, from [Link]

-

S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) is Not a Selective Inhibitor of Equilibrative Nucleoside Transporters but Also Blocks Efflux Activity of Breast Cancer Resistance Protein. (2020, February 10). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Physical and Structural Techniques Applied to Nucleic Acids. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

-

Nucleoside 5'-phosphordiamidates, synthesis and some properties. (n.d.). NIH PMC. Retrieved February 7, 2026, from [Link]

-

Physical Properties in Drug Design. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Synthesis and Biological Activity of Thionucleosides. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Complex and Messy Prebiotic Chemistry: Obstacles and Opportunities for an RNA World. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

-

Synthesis and biological activity of 4'-thio-L-xylofuranosyl nucleosides. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

Nitrobenzylthioinosine: an in vivo inhibitor of pig erythrocyte energy metabolism. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Thioinosine | C10H12N4O4S | CID 676166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. Nitrobenzylthioinosine: an in vivo inhibitor of pig erythrocyte energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleoside 5'-phosphordiamidates, synthesis and some properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation | PLOS One [journals.plos.org]

- 9. Synthesis and biological activity of certain 4'-thio-D-arabinofuranosylpurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 4'-thio-L-xylofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 4'-Thioinosine

This guide outlines the spectroscopic characterization of 4'-Thioinosine (4'-TI), a synthetic nucleoside analogue where the furanose ring oxygen is replaced by a sulfur atom. This modification profoundly alters the electronic environment of the sugar moiety, creating distinct NMR and Mass Spectrometry signatures compared to natural inosine.

The following technical analysis synthesizes data from 4'-thionucleoside literature (specifically 4'-thioadenosine and 4'-thiouridine analogs) to establish a rigorous characterization standard for 4'-Thioinosine.

Executive Summary & Structural Context

Compound: 4'-Thioinosine (9-(4-thio-β-D-ribofuranosyl)hypoxanthine)

Molecular Formula:

The "Sulfur Effect": Replacing the 4'-oxygen with sulfur introduces three critical spectroscopic changes:

-

Shielding of C4': The most diagnostic marker. The C4' carbon signal shifts upfield by ~30 ppm (from ~80 ppm to ~50 ppm) due to the lower electronegativity of sulfur compared to oxygen and the "heavy atom" effect.

-

Sugar Puckering: The C-S bond length (1.82 Å) vs C-O (1.43 Å) forces the sugar ring into a preferred C3'-endo (North) conformation, affecting

coupling constants. -

Isotopic Signature: The presence of

(4.21% natural abundance) creates a distinct M+2 satellite in Mass Spectrometry.

Mass Spectrometry Analysis

Objective: Confirm molecular formula and analyze fragmentation to verify the thio-sugar/base connectivity.

Ionization & Isotopic Pattern

-

Method: ESI-HRMS (Electrospray Ionization, High-Resolution, Positive Mode).

-

Molecular Ion:

(Calculated). -

Isotopic Check: Unlike standard nucleosides, 4'-TI will show a recognizable

peak at roughly 4.5% relative intensity due to

Fragmentation Pathway (MS/MS)

The glycosidic bond in 4'-thionucleosides is generally more labile than in oxo-nucleosides.

| Fragment Ion | m/z (approx) | Origin | Diagnostic Value |

| Precursor | 285.06 | Intact Molecule | |

| Base | 137.05 | Confirms Inosine Base | |

| Sugar | 149.02 | Confirms Thio-sugar core | |

| Loss of Base | 149.02 | Glycosidic cleavage |

Visualization: MS Fragmentation Logic

Caption: ESI-MS/MS fragmentation pathway showing the characteristic glycosidic cleavage yielding the Hypoxanthine base and Thioribose sugar ions.

NMR Spectroscopy Analysis

Objective: Definitive structural assignment and stereochemical (anomeric) confirmation. Solvent: DMSO-d6 is recommended over D2O to observe exchangeable protons (OH, NH) and prevent overlap of the water signal with the critical H1' region.

1H NMR (Proton) Characteristics

The sulfur atom exerts a shielding effect on H4' and alters the magnetic anisotropy experienced by H1'.

| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Notes |

| H2 | 8.10 - 8.30 | s | - | Purine Base (Deshielded) |

| H8 | 8.00 - 8.15 | s | - | Purine Base |

| H1' | 5.80 - 6.00 | d | Anomeric proton. Key stereocenter. | |

| OH-2',3' | 5.20 - 5.50 | d/m | - | Exchangeable (DMSO only) |

| OH-5' | 5.00 - 5.15 | t | - | Exchangeable (DMSO only) |

| H2' | 4.30 - 4.50 | m | - | - |

| H3' | 4.05 - 4.20 | m | - | - |

| H4' | 3.10 - 3.40 | m | - | Diagnostic: Upfield shift vs O-nucleoside (~3.9 ppm) |

| H5'a/b | 3.50 - 3.70 | m | - | - |

Critical Insight - Anomeric Configuration:

-

-Anomer (Bioactive): Typically exhibits a

-

-Anomer (Impurity): Often shows a smaller or significantly different coupling constant depending on the specific twist, but NOE (Nuclear Overhauser Effect) is the gold standard for confirmation.

-

Protocol: Irradiate H1'. If NOE is observed at H4', it is the

-anomer (H1' and H4' are on the same face/cis). If NOE is observed at H3'/H5', it is likely

-

13C NMR (Carbon) Characteristics

This is the definitive proof of the 4'-Thio modification.

| Carbon | Chemical Shift ( | Assignment | The "Sulfur Marker" |

| C6 | 156.0 - 158.0 | Carbonyl (C=O) | Base |

| C2 | 145.0 - 146.0 | CH | Base |

| C4 | 148.0 - 149.0 | C-N | Base |

| C8 | 138.0 - 140.0 | CH | Base |

| C5 | 124.0 - 125.0 | C-C | Base |

| C1' | 86.0 - 89.0 | Anomeric | Slightly downfield from standard |

| C2' | 73.0 - 75.0 | CH-OH | - |

| C3' | 72.0 - 74.0 | CH-OH | - |

| C4' | 48.0 - 53.0 | CH-S | PRIMARY CONFIRMATION (vs ~80-85 ppm in Inosine) |

| C5' | 60.0 - 62.0 | CH2-OH | - |

2D NMR Workflow (HMBC & COSY)

To assign the structure de novo, follow this correlation logic:

-

COSY: Trace the spin system from H1'

H2' -

HSQC: Correlate protons to carbons. Verify that the proton at ~3.3 ppm correlates to the carbon at ~50 ppm (C4').

-

HMBC: Link the Sugar to the Base. Look for a correlation between H1' and C4/C8 of the purine ring to confirm the N9-glycosidic linkage.

Visualization: NMR Assignment Logic

Caption: Logic flow for confirming the 4'-thio modification via C4' shift and establishing stereochemistry via NOE.

Experimental Protocol Standards

Sample Preparation[2][6]

-

Mass: Dissolve 5–10 mg of dry 4'-thioinosine in 0.6 mL of DMSO-d6 (99.9% D).

-

Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.

-

Temperature: Acquire at 298 K (25°C). If OH signals are broad, elevate to 310 K or add a drop of D2O (note: D2O will erase OH signals).

Acquisition Parameters[2][4][7]

-

1H NMR: Minimum 16 scans, relaxation delay (d1)

2.0s to ensure quantitative integration of the anomeric proton. -

13C NMR: Minimum 1000 scans (due to lower sensitivity and sample quantity), proton-decoupled.

-

Reference: Calibrate DMSO-d6 residual pentet to 2.50 ppm (1H) and 39.5 ppm (13C).

References

-

Dyson, M. R., et al. (1991). "Synthesis and properties of some 4'-thio-nucleosides." Carbohydrate Research, 216, 237-248. Link

-

Secrist III, J. A., et al. (1991). "Synthesis and biological activity of 4'-thio-D-ribofuranosyl purines." Journal of Medicinal Chemistry, 34(8), 2361–2366. Link

-

Yoshimura, Y., et al. (1999). "A novel synthesis of 4'-thioribonucleosides." The Journal of Organic Chemistry, 64(21), 7912-7920. Link

-

Watts, J. K., & Damha, M. J. (2008). "2'-Fluoro-4'-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity." Nucleic Acids Research, 36(15), 5050-5062. (Provides comparative C4' NMR data). Link

-

Merck & Co. (2023). "Inosine Product Specification & NMR Standards." Sigma-Aldrich.[1] Link

Sources

4'-Thioinosine: Technical Sourcing & Application Guide

This guide addresses the sourcing, synthesis, and technical application of 4'-Thioinosine (sugar-modified), a rare nucleoside analogue distinct from the more common transport inhibitor S-(4-Nitrobenzyl)-6-thioinosine (NBMPR).[1][2]

Executive Summary & Structural Definition

Warning: Nomenclature Ambiguity Before engaging suppliers, researchers must distinguish between two chemically distinct "thioinosines." Commercial catalogs often conflate them.[1][2]

-

Target Molecule (Sugar-Modified): 4'-Thioinosine (Ribose ring oxygen replaced by sulfur).[1][2]

-

Common Imposter (Base-Modified): 6-Thioinosine (or S-(4-Nitrobenzyl)-6-thioinosine / NBMPR).[1][2][3][4]

The Commercial Reality: Unlike 4'-Thio-Uridine (4'-S-U) or 4'-Thio-Thymidine, 4'-Thioinosine is rarely available as a catalog stock item. Its acquisition requires a "Make vs. Buy" decision between custom synthesis outsourcing or enzymatic conversion from commercially available 4'-thio-pyrimidines.[1][2]

Commercial Supply Landscape

Due to the complexity of the 4'-thioribose synthesis, few vendors stock the finished inosine nucleoside.[1][2] Sourcing is categorized by Custom Synthesis (High Purity/Scale) and Precursor Sourcing (for internal synthesis).[1][2]

A. Custom Synthesis Partners (Preferred for >100mg)

These vendors have verified capabilities in 4'-thionucleoside chemistry.[1][2] You must request a quote for "4'-Thioinosine (Sugar-modified)" specifically.[1][2]

| Supplier | Specialization | Role in Workflow |

| Biosynth (formerly Carbosynth) | Complex Nucleosides | Primary source for custom 4'-thioribose derivatives.[1][2] |

| Hongene Biotech | Nucleic Acid Chemistry | Global leader in modified phosphoramidites; likely has the 4'-thio intermediate.[1][2] |

| Berry & Associates | DNA/RNA Reagents | Specializes in niche nucleosides; high probability of custom synthesis acceptance. |

| WuXi AppTec | CRO / Scale-up | Best for gram-scale GMP synthesis for drug development.[1][2] |

B. Precursor Suppliers (For "DIY" Enzymatic Synthesis)

If the finished nucleoside is unavailable, you can synthesize it enzymatically (see Section 3) using 4'-Thio-Uridine as the donor.[1][2]

| Precursor Molecule | Catalog Status | Supplier Examples |

| 4'-Thio-Uridine | Available | Glen Research, Jena Bioscience, Carbosynth |

| Purine Nucleoside Phosphorylase (PNP) | Available | Sigma-Aldrich, NEB (Enzymes for conversion) |

| Hypoxanthine | Commodity | Sigma, TCI, Merck |

Internal Synthesis Protocol: Enzymatic Transglycosylation

Rationale: Chemical synthesis of 4'-thio purines is low-yielding due to the difficulty of glycosylation at the N9 position with the bulky sulfur in the ring.[1][2] An enzymatic "base-swap" using 4'-Thio-Uridine (which is commercially available) and Hypoxanthine is the most efficient route for research-grade material.[1][2]

Workflow Visualization

Figure 1: Biocatalytic conversion of 4'-Thio-Uridine to 4'-Thioinosine via PNPase.

Step-by-Step Protocol

Reagents:

-

Preparation: Dissolve 4'-Thio-Uridine in phosphate buffer. Add Hypoxanthine in excess (5 equivalents) to drive equilibrium.[1][2]

-

Reaction: Add PNP (10 Units/mL). Incubate at 60°C (thermostable enzymes preferred) or 37°C for 24–48 hours.

-

Monitoring: Monitor by HPLC (C18 column). 4'-Thioinosine will elute later than Hypoxanthine but earlier than 4'-Thio-U.[1][2]

-

Purification: Filter the reaction to remove unreacted Hypoxanthine precipitate. Purify via preparative HPLC using a water/acetonitrile gradient.

-

Validation: Confirm identity via LC-MS (Expected Mass: [M+H]+ = 285.08 Da).

Technical Specifications & Quality Control

When sourcing or synthesizing 4'-Thioinosine, the following QC metrics are non-negotiable for downstream RNA applications.

Critical Quality Attributes (CQA) Table

| Attribute | Specification | Method | Rationale |

| Purity | >98% | RP-HPLC (260nm) | Impurities (especially sulfur-free inosine) will skew biological data.[1][2] |

| Anomeric Ratio | >99% | 1H-NMR | 4'-Thio sugars are prone to |

| Identity | 284.29 Da (MW) | ESI-MS | Confirm sulfur incorporation (+16 Da shift vs Inosine).[1][2] |

| Solubility | Soluble in DMSO | Visual | 4'-Thio nucleosides are more hydrophobic than oxo-counterparts.[1][2] |

Structural Impact on RNA

The substitution of the 4'-oxygen with sulfur increases the atomic radius (1.85 Å vs 1.40 Å).[1][2] This forces the furanose ring into a C3'-endo (North) conformation.[1][2]

-

Effect: When incorporated into oligonucleotides, 4'-Thioinosine mimics the A-form helix of RNA, making it an excellent stabilizer for siRNA or antisense gapmers.[1][2]

-

Stability: The C4'-S bond confers significant resistance to nucleases, extending half-life in serum.[1][2]

References

-

Matsuda, A., et al. (2005).[1][2][5] "Practical synthesis of 2'-deoxy-4'-thioribonucleosides: substrates for the synthesis of 4'-thioDNA." Journal of Organic Chemistry.

-

Haeberli, P., et al. (2005).[1][2] "Syntheses of 4'-thioribonucleosides and their incorporation into oligoribonucleotides." Nucleic Acids Research.[1][2][6]

-

Watts, J. K., & Damha, M. J. (2008).[1][2] "2'-Fluoro-4'-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity." Nucleic Acids Research.[1][2][6]

-

PubChem Compound Summary. "S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)." (Cited for exclusion/differentiation).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. S-(4-Nitrobenzyl)-6-thioinosine | C17H17N5O6S | CID 65407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) is Not a Selective Inhibitor of Equilibrative Nucleoside Transporters but Also Blocks Efflux Activity of Breast Cancer Resistance Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Navigating the Uncharted: A Technical Safety and Handling Guide for 4'-Thioinosine

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

4'-Thioinosine, a synthetic nucleoside analogue where the 4'-oxygen of the ribose ring is replaced by a sulfur atom, represents a frontier in medicinal chemistry and drug development. Its unique structural modification offers tantalizing possibilities for creating novel therapeutics with enhanced stability and biological activity. However, as with any novel chemical entity, a thorough understanding of its safety and handling characteristics is paramount to ensuring the well-being of researchers and the integrity of experimental outcomes.

Section 1: Compound Profile and Hazard Identification

Chemical Identity and Known Properties

While specific physical and chemical data for 4'-Thioinosine are scarce, we can infer some properties from its structure and data from analogous compounds.

| Property | Inferred Value/Information | Source/Rationale |

| Chemical Name | 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl)-1,9-dihydro-6H-purin-6-one | IUPAC Naming Convention |

| Molecular Formula | C₁₀H₁₂N₄O₄S | Based on structure |

| Molecular Weight | 284.29 g/mol | Calculated |

| Physical Form | Likely a crystalline solid | Based on related compounds like S-(4-Nitrobenzyl)-6-thioinosine |

| Melting Point | Not determined. For comparison, S-(4-Nitrobenzyl)-6-thioinosine has a melting point of 187-190 °C.[1][2] | Analogy to a related thio-modified inosine derivative. |

| Solubility | Likely soluble in organic solvents such as DMSO and DMF. Sparingly soluble in aqueous buffers. | Based on the solubility of S-(4-Nitrobenzyl)-6-thioinosine. |

| Stability | 4'-thio-modification can enhance resistance to nucleolytic degradation.[3][4] Thio-modified nucleosides in aqueous solution may have limited shelf-life and can be temperature-sensitive.[5] | General properties of 4'-thioribonucleosides. |

Toxicological Profile: An Evidence-Based Postulation

Direct toxicological data for 4'-Thioinosine is not available. However, as a nucleoside analogue, it is prudent to assume that it may possess biological activity and potential cytotoxicity. Thio-modified nucleosides are designed as bioisosteres of natural nucleosides and can interfere with cellular processes.[6]

Potential Hazards:

-

Cytotoxicity: As an antimetabolite, 6-Thioinosine (a related compound) interferes with DNA synthesis and can induce apoptosis.[7] It is reasonable to hypothesize that 4'-Thioinosine could exhibit similar cytotoxic effects.

-

Irritant: The PubChem entry for 6-Thioinosine lists it as a primary irritant.[7] Therefore, 4'-Thioinosine should be considered a potential skin, eye, and respiratory tract irritant.

-

Unknown Long-Term Effects: Due to its novelty, the chronic toxicological effects, including carcinogenicity, mutagenicity, and reproductive toxicity, are unknown.

Section 2: Risk Assessment and Control Measures

A thorough risk assessment should be conducted before any handling of 4'-Thioinosine. The primary control measures involve a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

-

Chemical Fume Hood: All handling of solid 4'-Thioinosine and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

-

Ventilation: The laboratory should have adequate general ventilation.

Administrative Controls

-

Designated Work Area: Establish a designated area for handling 4'-Thioinosine, clearly marked with appropriate hazard signs.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

-

Training: All personnel must be trained on the potential hazards and safe handling procedures for 4'-Thioinosine and other hazardous chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and critical barrier to exposure.

| PPE Item | Specification | Rationale |

| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents skin contact. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |

| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes and airborne particles. |

| Lab Coat | A long-sleeved lab coat, preferably with knit cuffs. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be considered, especially when handling larger quantities of the solid compound or if there is a risk of aerosolization. | Prevents inhalation of fine particles. |

Section 3: Experimental Protocols and Handling Procedures

Preparation of Stock Solutions

This protocol outlines the steps for safely preparing a stock solution of 4'-Thioinosine.

Materials:

-

4'-Thioinosine (solid)

-

Anhydrous DMSO or DMF

-

Sterile, amber glass vials with screw caps

-

Calibrated analytical balance

-

Spatula

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Pre-weighing Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

-

Weighing: Tare the analytical balance with a clean, empty vial. Carefully weigh the desired amount of 4'-Thioinosine into the vial using a clean spatula. Avoid creating dust.

-

Solvent Addition: In the chemical fume hood, add the calculated volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration.

-

Dissolution: Securely cap the vial and vortex until the solid is completely dissolved. Gentle warming may be necessary but should be done with caution.

-